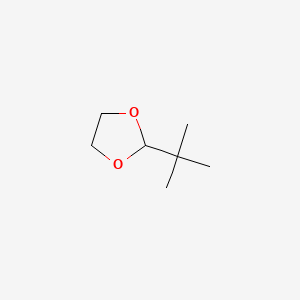
1,3-Dioxolane, 2-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a cyclic acetal derived from 1,3-propanediol and a ketone, specifically 2-methyl-2-propanone (tert-butyl methyl ketone). This compound is known for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane, 2-(1,1-dimethylethyl)- can be synthesized through the reaction of 1,3-propanediol with tert-butyl methyl ketone in the presence of an acid catalyst. The reaction typically involves refluxing the mixture in an organic solvent, such as toluene, with a Dean-Stark apparatus to continuously remove water from the reaction mixture. The reaction conditions include heating the mixture to around 100°C for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of 1,3-Dioxolane, 2-(1,1-dimethylethyl)- involves scaling up the laboratory synthesis method. Large reactors are used to handle the increased volume of reactants, and continuous distillation processes are employed to separate the product from the reaction mixture. The use of more efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4), osmium tetroxide (OsO_4), and chromium trioxide (CrO_3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H_2) in the presence of a metal catalyst such as nickel (Ni) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can be performed using organometallic reagents like lithium diisopropylamide (LDA) or Grignard reagents (RMgX).
Major Products Formed:
Oxidation: The oxidation of 1,3-Dioxolane, 2-(1,1-dimethylethyl)- can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Substitution reactions can produce a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxolane, 2-(1,1-dimethylethyl)- has several scientific research applications across various fields:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The cyclic acetal structure provides stability to the carbonyl group, preventing unwanted reactions during complex synthetic procedures.
Biology: The compound can be used in the study of enzyme mechanisms and inhibition, as it can mimic the structure of natural substrates or inhibitors.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
1,3-Dioxolane, 2-(1,1-dimethylethyl)- is similar to other cyclic acetals and ketals, such as 1,3-dioxane and 1,3-dioxolane derivatives. its unique structural features, such as the tert-butyl group, provide enhanced stability and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where other cyclic acetals may not perform as effectively.
Comparison with Similar Compounds
1,3-Dioxolane, 2-isopropyl-
1,3-Dioxane, 2-(1,1-dimethylethyl)-
1,3-Dioxolane, 2-phenyl-
Properties
CAS No. |
2568-29-8 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-tert-butyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)6-8-4-5-9-6/h6H,4-5H2,1-3H3 |
InChI Key |
ZJINNOYGAUCFHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















